N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and phenyl components. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and equipment. The goal is to achieve high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonamides, such as:
- N-(2,4-dimethoxypyrimidin-5-yl)-1-phenylmethanesulfonamide
- N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H12F3N3O4S
- Molecular Weight : 363.31 g/mol
- CAS Number : 2191214-23-8
The compound exhibits a variety of biological activities primarily attributed to its structural components. The pyrimidine and trifluoromethyl groups are known to enhance the compound's interaction with biological targets.
- Inhibition of Enzymatic Activity : The sulfonamide moiety is believed to inhibit carbonic anhydrase and other enzymes, which plays a crucial role in regulating physiological pH and fluid balance.
- Antitumor Activity : Some studies suggest that derivatives of pyrimidine compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells .
Antitumor Activity
A series of experiments have demonstrated the antitumor efficacy of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high potency.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest at G1 phase |
A549 | 25 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
10 | 40 | 35 |
20 | 60 | 55 |
50 | 80 | 75 |
Case Study 1: Anticancer Efficacy
In a study conducted by Guo et al., the compound was tested alongside other pyrimidine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications on the pyrimidine ring significantly enhanced cytotoxicity, with the compound exhibiting one of the highest activities in the series tested .
Case Study 2: Inflammatory Response Modulation
Another research highlighted its potential in modulating inflammatory responses in a mouse model of arthritis. The administration of the compound led to a significant reduction in joint swelling and pain, suggesting its utility as an anti-inflammatory agent .
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c1-23-12-11(7-18-13(19-12)24-2)20-25(21,22)8-9-3-5-10(6-4-9)14(15,16)17/h3-7,20H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYAXUNZCFFBLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.